[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride
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Overview
Description
“[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride” is a chemical compound with the CAS Number: 915920-60-4. It has a molecular weight of 244.13 and its IUPAC name is 2-(3-bromophenoxy)-N-ethylethanamine . It is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14BrNO/c1-2-12-6-7-13-10-5-3-4-9(11)8-10/h3-5,8,12H,2,6-7H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
“[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride” is a liquid at room temperature . It has a molecular weight of 244.13 .Scientific Research Applications
Chemical Synthesis and Applications
- Deep Eutectic Solvents (DESs): Ethylamine hydrochloride, when combined with phenol, forms a new type of DES with low viscosity. This novel solvent demonstrates high capacities for ammonia absorption even at low pressures, highlighting its potential for industrial applications in gas capture and environmental remediation (Jiang et al., 2020).
- Enantioselective Synthesis: The synthesis of enantiomerically pure 3-amino-2-methylenealkanoates, facilitated by the reaction of 3-substituted (Z)-2-(bromomethyl)propenoates with (S)-1-(4-methoxyphenyl)ethylamine, showcases the compound's utility in producing aza-Morita–Baylis–Hillman adducts for pharmaceutical applications (Martelli et al., 2011).
- Beta-Blocker Conformations: The study of 2-phenoxy ethylamine and its hydrated complexes, along with 3-phenoxy propanolamine, provides insights into the molecular conformation and structure relevant to the development of beta-blocker drugs (Macleod & Simons, 2004).
Environmental and Material Science
- Photocatalytic Materials: The synthesis and characterization of compounds like 2-{(R)-[1-(4-bromophenyl)ethyl]iminomethyl}-4-(phenyldiazenyl)phenol, a chiral photochromic Schiff base, point to applications in smart materials and photocatalysis, with potential utility in environmental remediation and the development of responsive materials (Moriwaki & Akitsu, 2015).
Biomedical Applications
- Antibacterial Activity: New nitrogen-containing bromophenols isolated from marine algae demonstrate potent scavenging activity against radicals and moderate activity against ABTS radicals. Such compounds, including those structurally related to [2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride, show potential for application in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Advanced Drug Synthesis
- Radiolabeling for ADME Studies: The synthesis of tritium-labeled [1,2-3H]ethylamine hydrochloride for use in the radiolabeling of apadenoson, an adenosine A2a receptor agonist, underscores the role of such compounds in pharmacokinetic and drug metabolism studies (Hong et al., 2008).
Novel Materials
- Chitosan Derivatives: The synthesis and characterization of ethylamine hydroxyethyl chitosan (EHCs) from chitosan and chloroethylamine hydrochloride show applications in creating water-soluble materials with antibacterial properties, relevant for biomedical applications and material science (Xie et al., 2007).
Safety and Hazards
properties
IUPAC Name |
2-(3-bromophenoxy)-N-ethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-2-12-6-7-13-10-5-3-4-9(11)8-10/h3-5,8,12H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOBUDYZENCVBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride |
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